Cas no 83554-67-0 (N-methyl-3-phenyl-2-propen-1-amine)

N-methyl-3-phenyl-2-propen-1-amine structure
83554-67-0 structure
Product name:N-methyl-3-phenyl-2-propen-1-amine
CAS No:83554-67-0
MF:C10H13N
MW:147.216922521591
CID:669726
PubChem ID:6387604

N-methyl-3-phenyl-2-propen-1-amine Chemical and Physical Properties

Names and Identifiers

    • (E)-N-Methyl-3-phenylprop-2-en-1-amine
    • 2-Propen-1-amine, N-methyl-3-phenyl-, (2E)-
    • N-Methyl-3-phenyl-2-propen-1-amine
    • 2-Propen-1-amine,N-methyl-3-phenyl
    • 3-Methylamino-1-phenylprop-1-ene
    • N-cinnamyl methylamine
    • N-methyl-3-phenyl-2-propen-1-amine(SALTDATA: FREE)
    • N-methylcinnamylamine
    • trans-N-cinnamyl-methylamine
    • trans-N-methyl-3-phenyl-2-propen-1-amine
    • (2E)-N-Methyl-3-phenyl-2-propen-1-amine (ACI)
    • 2-Propen-1-amine, N-methyl-3-phenyl-, (E)- (ZCI)
    • (E)-N-Methylcinnamylamine
    • A11412
    • 60960-88-5
    • BS-35940
    • RHPMSSCVPPONDM-VMPITWQZSA-N
    • METHYL[(2E)-3-PHENYLPROP-2-EN-1-YL]AMINE
    • SCHEMBL2189821
    • 2-Propen-1-amine, N-methyl-3-phenyl-
    • EN300-1718568
    • N-Methyl-3-phenyl-2-propen-1-amine, AldrichCPR
    • MFCD07404968
    • STK510867
    • N-Methyl-3-phenyl-2-propen-1-amne
    • SCHEMBL1930698
    • METHYL(3-PHENYLPROP-2-EN-1-YL)AMINE
    • EN300-1246894
    • (E)-N-Methyl-3-phenyl-2-propen-1-amine
    • CS-0301365
    • (2E)-N-Methyl-3-phenyl-2-propen-1-amine
    • J-523654
    • AKOS001478128
    • 83554-67-0
    • (2E)-N-methyl-3-phenylprop-2-en-1-amine
    • N-methyl-3-phenyl-2-propen-1-amine
    • MDL: MFCD07404968
    • Inchi: 1S/C10H13N/c1-11-9-5-8-10-6-3-2-4-7-10/h2-8,11H,9H2,1H3/b8-5+
    • InChI Key: RHPMSSCVPPONDM-VMPITWQZSA-N
    • SMILES: C(/C1C=CC=CC=1)=C\CNC

Computed Properties

  • Exact Mass: 147.10500
  • Monoisotopic Mass: 147.104799419g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 112
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12Ų
  • XLogP3: 2.2

Experimental Properties

  • PSA: 12.03000
  • LogP: 2.31010

N-methyl-3-phenyl-2-propen-1-amine Security Information

N-methyl-3-phenyl-2-propen-1-amine PricePrice >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
D583184-1g
CHEMBRDG-BB
83554-67-0 95%
1g
$335 2024-05-24
Enamine
EN300-1246894-0.05g
methyl(3-phenylprop-2-en-1-yl)amine
83554-67-0
0.05g
$468.0 2023-09-20
Alichem
A019108553-1g
(E)-N-Methyl-3-phenylprop-2-en-1-amine
83554-67-0 95%
1g
$374.50 2023-08-31
Enamine
EN300-1718568-2.5g
methyl[(2E)-3-phenylprop-2-en-1-yl]amine
83554-67-0
2.5g
$804.0 2023-07-10
Enamine
EN300-1246894-10000mg
methyl(3-phenylprop-2-en-1-yl)amine
83554-67-0
10000mg
$2393.0 2023-10-02
Enamine
EN300-1246894-100mg
methyl(3-phenylprop-2-en-1-yl)amine
83554-67-0
100mg
$490.0 2023-10-02
Enamine
EN300-1246894-0.5g
methyl(3-phenylprop-2-en-1-yl)amine
83554-67-0
0.5g
$535.0 2023-09-20
Enamine
EN300-1246894-0.25g
methyl(3-phenylprop-2-en-1-yl)amine
83554-67-0
0.25g
$513.0 2023-09-20
Enamine
EN300-1246894-1.0g
methyl(3-phenylprop-2-en-1-yl)amine
83554-67-0
1.0g
$728.0 2023-07-10
1PlusChem
1P0035UW-100mg
(2E)-N-Methyl-3-phenyl-2-propen-1-amine
83554-67-0 95%
100mg
$47.00 2025-02-19

N-methyl-3-phenyl-2-propen-1-amine Production Method

Synthetic Circuit 1

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  0 °C; 16 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
Reference
Copper-Catalyzed Aerobic Aminooxygenation of Cinnamyl N-Alkoxycarbamates via Substrate-Promoted Catalyst Activation
McNichol, Caitlyn P. ; et al, ACS Catalysis, 2023, 13(10), 6568-6573

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sodium iodide Solvents: Ethanol ;  15 min, rt; rt → 0 °C
1.2 Solvents: Water ;  0 °C; 0 °C → rt; 20 h, rt
Reference
Diastereoselective [2,3]-Sigmatropic Rearrangement of N-Allyl Ammonium Ylides
Murre, Aleksandra; et al, Synthesis, 2019, 51(22), 4183-4197

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  15 min, rt; 4 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
1.4 Reagents: Sodium hydroxide Solvents: Diethyl ether ,  Water ;  pH 13, rt
Reference
Aryne-Mediated [2,3]-Sigmatropic Rearrangement of Tertiary Allylic Amines
Zhang, Juan; et al, Organic Letters, 2016, 18(19), 4872-4875

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sodium sulfate Solvents: Ethanol ,  Dichloromethane ;  14 h, rt
2.1 Reagents: Sodium borohydride Solvents: Methanol ;  15 min, rt; 4 h, rt
2.2 Reagents: Ammonium chloride Solvents: Water ;  0 °C
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
2.4 Reagents: Sodium hydroxide Solvents: Diethyl ether ,  Water ;  pH 13, rt
Reference
Aryne-Mediated [2,3]-Sigmatropic Rearrangement of Tertiary Allylic Amines
Zhang, Juan; et al, Organic Letters, 2016, 18(19), 4872-4875

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Ethanol ;  rt; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
Reference
Asymmetric and geometry-selective α-alkenylation of α-amino acids
Abas, Hossay; et al, Angewandte Chemie, 2019, 58(8), 2418-2422

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Phosphorus tribromide Solvents: Diethyl ether ;  0 °C; 1 h, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Solvents: Ethanol ;  0 °C; overnight, rt
2.2 Reagents: Sodium bicarbonate Solvents: Water
Reference
Access to Functionalized Imidazolidin-2-one Derivatives by Iron-Catalyzed Oxyamination of Alkenes
Manick, Anne-Doriane; et al, Chemistry - A European Journal, 2018, 24(44), 11485-11492

Synthetic Circuit 7

Reaction Conditions
1.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ;  18 h, reflux
2.1 Catalysts: Sodium iodide Solvents: Ethanol ;  overnight, rt → 40 °C
2.2 Reagents: Sodium hydroxide Solvents: Water ;  basified
Reference
A Photoenzyme for Challenging Lactam Radical Cyclizations
Nicholls, Bryce T.; et al, Synlett, 2022, 33(12), 1204-1208

Synthetic Circuit 8

Reaction Conditions
1.1 Solvents: Acetone ;  0 °C; 2 h, rt
Reference
Naftifine-analogues as anti-Trypanosoma cruzi agents
Gerpe, Alejandra; et al, European Journal of Medicinal Chemistry, 2010, 45(6), 2154-2164

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Glucose ,  NADPH Catalysts: Glucose dehydrogenase Solvents: Dimethyl sulfoxide ,  Water ;  6 h, pH 7.5, 30 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
Reference
Enzymatic N-Allylation of Primary and Secondary Amines Using Renewable Cinnamic Acids Enabled by Bacterial Reductive Aminases
Aleku, Godwin A. ; et al, ACS Sustainable Chemistry & Engineering, 2022, 10(20), 6794-6806

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran
1.2 -
Reference
Stereochemistry of the Wittig reaction. Effect of nucleophilic groups in the phosphonium ylide
Maryanoff, Bruce E.; et al, Journal of the American Chemical Society, 1985, 107(1), 217-26

Synthetic Circuit 11

Reaction Conditions
1.1 Solvents: Ethanol ;  1 h, 0 °C; 2 h, 0 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  rt
Reference
Photoenzymatic generation of unstabilized alkyl radicals: An asymmetric reductive cyclization
Clayman, Phillip D.; et al, Journal of the American Chemical Society, 2020, 142(37), 15673-15677

Synthetic Circuit 12

Reaction Conditions
1.1 Catalysts: Sodium iodide Solvents: Ethanol ;  overnight, rt → 40 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  basified
Reference
A Photoenzyme for Challenging Lactam Radical Cyclizations
Nicholls, Bryce T.; et al, Synlett, 2022, 33(12), 1204-1208

Synthetic Circuit 13

Reaction Conditions
1.1 Solvents: Ethanol ;  10 min, 0 °C; 6 - 12 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  basified, rt
Reference
Highly Stereoselective Synthesis of Fused Cyclopropane-γ-Lactams via Biocatalytic Iron-Catalyzed Intramolecular Cyclopropanation
Ren, Xinkun ; et al, ACS Catalysis, 2020, 10(3), 2308-2313

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid ;  0 °C
1.2 0 °C → 75 °C; 15 h, 75 °C
1.3 Reagents: Sodium hydroxide Solvents: Dichloromethane ,  Water ;  1 h, rt
1.4 Reagents: Sodium hydroxide Solvents: Water ;  pH 12, rt
Reference
A General Acid-Mediated Hydroaminomethylation of Unactivated Alkenes and Alkynes
Kaiser, Daniel; et al, Angewandte Chemie, 2019, 58(41), 14639-14643

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid ;  0 °C
1.2 0 °C → 75 °C; 15 h, 75 °C
1.3 Reagents: Sodium hydroxide Solvents: Dichloromethane ,  Water ;  1 h, rt
1.4 Reagents: Sodium hydroxide Solvents: Water ;  pH 12, rt
Reference
A General Acid-Mediated Hydroaminomethylation of Unactivated Alkenes and Alkynes
Kaiser, Daniel; et al, Angewandte Chemie, 2019, 58(41), 14639-14643

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C; 1 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Phosphorus tribromide Solvents: Diethyl ether ;  0 °C; 1 h, 0 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water
3.1 Solvents: Ethanol ;  0 °C; overnight, rt
3.2 Reagents: Sodium bicarbonate Solvents: Water
Reference
Access to Functionalized Imidazolidin-2-one Derivatives by Iron-Catalyzed Oxyamination of Alkenes
Manick, Anne-Doriane; et al, Chemistry - A European Journal, 2018, 24(44), 11485-11492

Synthetic Circuit 17

Reaction Conditions
1.1 Catalysts: Perchloric acid Solvents: Dichloromethane ;  15 - 20 min, rt; rt → 39 °C; 12 h, 39 °C; 39 °C → rt
1.2 Solvents: Water ;  5 min, rt
1.3 Reagents: Ammonium hydroxide Solvents: Water ;  30 min, pH 9.5 - 10, rt
1.4 Solvents: Dichloromethane ;  15 min, rt
Reference
Acid catalyzed stability studies on atomoxetine, fluoxetine and nisoxetine
Amasa, Srinivasulu Reddy; et al, Pharma Chemica, 2014, 6(2), 312-316

Synthetic Circuit 18

Reaction Conditions
1.1 Catalysts: Perchloric acid Solvents: 1,2-Dichloroethane ;  15 - 20 min, rt; rt → 66 °C; 12 h, 66 °C; 66 °C → rt
1.2 Reagents: Ammonium hydroxide Solvents: Water ;  30 min, pH 9.5 - 10.0, rt
1.3 Solvents: Dichloromethane ;  15 min, rt
Reference
Acid catalyzed stability studies on atomoxetine, fluoxetine and nisoxetine
Amasa, Srinivasulu Reddy; et al, Pharma Chemica, 2014, 6(2), 312-316

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Phosphorus tribromide Solvents: Dichloromethane ;  0 °C; 2 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
2.1 Solvents: Ethanol ;  10 min, 0 °C; 6 - 12 h, rt
2.2 Reagents: Sodium hydroxide Solvents: Water ;  basified, rt
Reference
Highly Stereoselective Synthesis of Fused Cyclopropane-γ-Lactams via Biocatalytic Iron-Catalyzed Intramolecular Cyclopropanation
Ren, Xinkun ; et al, ACS Catalysis, 2020, 10(3), 2308-2313

Synthetic Circuit 20

Reaction Conditions
1.1 Solvents: Water ;  0 °C; 12 h, 23 °C
2.1 Reagents: Trifluoroacetic acid ;  0 °C
2.2 0 °C → 75 °C; 15 h, 75 °C
2.3 Reagents: Sodium hydroxide Solvents: Dichloromethane ,  Water ;  1 h, rt
2.4 Reagents: Sodium hydroxide Solvents: Water ;  pH 12, rt
Reference
A General Acid-Mediated Hydroaminomethylation of Unactivated Alkenes and Alkynes
Kaiser, Daniel; et al, Angewandte Chemie, 2019, 58(41), 14639-14643

N-methyl-3-phenyl-2-propen-1-amine Raw materials

N-methyl-3-phenyl-2-propen-1-amine Preparation Products

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Amadis Chemical Company Limited
(CAS:83554-67-0)N-methyl-3-phenyl-2-propen-1-amine
Purity:99%/99%
Quantity:1g/250mg
Price ($):372/154